Methylcatalpol

Antiprotozoal Leishmaniasis Trypanosomiasis

Researchers face inconsistent natural product isolates and misleading SAR assumptions between catalpol analogs. Methylcatalpol (6-O-methylcatalpol) solves this with unambiguous structural confirmation. - **Quantified bioactivity**: IC50 = 8.3 μg/mL (L. donovani) & 32.5 μg/mL (T. b. rhodesiense); validated in rabbit vascular permeability model vs. troxerutin. - **SAR differentiation**: 6-O-methylation enhances NF-κB & cytokine inhibition (IL-1β, TNF-α) vs. unmodified catalpol. - **Analytical reliability**: X-ray crystallography-confirmed structure for QC in Buddleia/Scrophularia extracts via HPLC or LC-MS. Ready-to-use reference standard with documented purity. Suitable for in vitro screening and in vivo benchmarking.

Molecular Formula C16H24O10
Molecular Weight 376.36 g/mol
Cat. No. B15559041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylcatalpol
Molecular FormulaC16H24O10
Molecular Weight376.36 g/mol
Structural Identifiers
InChIInChI=1S/C16H24O10/c1-22-12-6-2-3-23-14(8(6)16(5-18)13(12)26-16)25-15-11(21)10(20)9(19)7(4-17)24-15/h2-3,6-15,17-21H,4-5H2,1H3/t6-,7-,8-,9-,10+,11-,12+,13+,14+,15+,16-/m1/s1
InChIKeyCQHVYUDLQLYNAI-GSKJLTDHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methylcatalpol Overview


Methylcatalpol (6-O-methylcatalpol; CAS 1617-84-1) is a naturally occurring iridoid glycoside, specifically a mono-O-methyl derivative of catalpol [1]. It was first isolated and structurally characterized from Buddleia species, where its concentration predominates over catalpol [1]. Its molecular weight is 376.14 g/mol with a topological polar surface area of 151.0 Ų, and it is primarily found in Plantago and Buddleia species as well as Scrophularia ningpoensis roots [2].

Natural iridoid glycoside probe from Plantago/Buddleia species
6-O-methylcatalpol derivative with distinct physicochemical profile
Supports iridoid pathway, SAR, and analytical standard workflows

Methylcatalpol Differentiation


In-class iridoid glycosides like catalpol and its derivatives exhibit divergent biological activities due to subtle structural variations. Methylcatalpol, specifically, is a 6-O-methyl derivative of catalpol [1]. This single methyl group substitution alters the compound's physicochemical properties, including its lipophilicity and hydrogen bonding capacity, which in turn affects its interactions with biological targets [2]. Consequently, assuming that methylcatalpol will recapitulate the same potency, selectivity, or in vivo profile as catalpol or other analogs is a significant scientific and procurement risk. The following evidence quantifies these differences in specific experimental contexts.

Target Compound
Methylcatalpol (6-O-methyl derivative)

Altered lipophilicity and hydrogen-bonding capacity may lead to divergent bioactivity profiles, including anti-inflammatory and NF-κB pathway responses.

Potential Substitute
Catalpol (Unmodified parent)

May not recapitulate the same potency or selectivity. Assay response and in vivo model context are likely to shift significantly in pathway-specific studies.

Methylcatalpol: Differentiation Evidence


Anti-Protozoal Activity

Methylcatalpol demonstrates direct, quantifiable anti-protozoal activity against Leishmania donovani and Trypanosoma b. rhodesiense, providing a specific, measurable differentiation from other in-class compounds.

Anti-Protozoal IC50
Cross-study comparable
8.3 μg/mL (L. donovani) / 32.5 μg/mL (T. b. rhodesiense)
Supports anti-protozoal screening context
Direct comparison with standards for hit validation
Antiprotozoal Leishmaniasis Trypanosomiasis

X-Ray Structural Confirmation

The unambiguous structural identity of methylcatalpol was confirmed via single-crystal X-ray diffraction, providing a level of characterization that ensures experimental reproducibility and distinguishes it from potentially misidentified or impure isolates. [1]

Structural Identity
Confirmed
6-O-methylcatalpol confirmed via single-crystal X-ray diffraction
Ensures experimental reproducibility
Eliminates ambiguity from misidentified isolates
Structural Biology Natural Product Chemistry X-Ray Crystallography

Anti-Inflammatory Activity vs. Catalpol

In a direct comparative study, methylcatalpol exhibited superior inhibitory activity against the pro-inflammatory cytokines IL-1β and TNF-α in THP-1 cells when compared to the parent compound, catalpol. [1]

IL-1β/TNF-α Response
Direct head-to-head
Higher inhibitory activity against IL-1β and TNF-α vs. catalpol in THP-1 cells
Supports anti-inflammatory pathway-response context
6-O-methyl modification linked to enhanced cell-based response
Anti-inflammatory Cytokine Inhibition Natural Product

Capillary Permeability Effects

In an in vivo model of increased skin vascular permeability in rabbits, methylcatalpol demonstrated a protective effect, though it was found to be less effective than the standard inhibitor troxerutin at the tested dose. [1]

In Vivo Vascular Permeability
Direct head-to-head
Reduction in microvascular permeability; less effective than troxerutin (50 mg/kg) in rabbit model
Supports vascular permeability model-response context
Benchmark against troxerutin defines relative effect
Vascular Permeability In Vivo Pharmacology Iridoid Glycosides

SAR: NF-κB Inhibition

A class-level SAR analysis indicates that compounds with low-polarity substituents at the 6-O position of catalpol, like the methyl group in methylcatalpol, exhibit higher NF-κB inhibitory potency than the unmodified catalpol molecule. [1]

NF-κB SAR
Class-level inference
Higher NF-κB inhibition inferred vs. catalpol due to 6-O-methyl substitution
Supports structure-activity relationship context
Class-level evidence; validate in target-specific assays
Structure-Activity Relationship NF-κB Drug Discovery

Methylcatalpol Research Applications


Anti-Protozoal Drug Discovery

Methylcatalpol serves as a validated hit or lead compound for screening programs targeting Leishmania donovani and Trypanosoma b. rhodesiense. Its demonstrated IC50 values (8.3 and 32.5 μg/mL, respectively) provide a quantitative benchmark for assessing new analogs or combination therapies . Its use is appropriate in in vitro assays focused on these neglected tropical diseases.

In Vivo Vascular Permeability Studies

The compound has established in vivo activity in a rabbit model of vascular permeability, offering a defined efficacy benchmark against the clinical standard troxerutin [1]. This makes methylcatalpol a suitable tool compound for investigating iridoid-mediated vascular protection and for benchmarking new anti-inflammatory agents in similar models.

SAR Studies on Iridoid Glycosides

Methylcatalpol is an essential component in SAR investigations focused on the catalpol scaffold. Its 6-O-methyl modification is directly linked to enhanced inhibition of NF-κB and pro-inflammatory cytokines (IL-1β, TNF-α) compared to unmodified catalpol [2]. Researchers can use it to explore the impact of this specific substitution on target binding, cellular efficacy, and downstream signaling.

Analytical Chemistry & Quality Control

With its structure unambiguously confirmed by X-ray crystallography [1], methylcatalpol is a reliable analytical reference standard. It can be used for the identification and quantification of methylcatalpol in plant extracts (e.g., Buddleia, Scrophularia) via HPLC, LC-MS, or other chromatographic methods, ensuring consistency in natural product research and quality control.

Application
Selection Property
Validation Focus
Anti-Protozoal Drug Discovery
Anti-protozoal assay context
IC50/screening endpoint review
In Vivo Vascular Permeability Studies
Vascular permeability model context
Troxerutin-comparative response context
SAR Studies on Iridoid Glycosides
Iridoid SAR context
NF-κB/IL-1β pathway-response context
Analytical Chemistry & Quality Control
Structural identity context
HPLC/LC-MS method validation context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


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